2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14/h1-3,8-9,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHQBGOAHMZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Molecular Structure:
- Molecular Formula: C10H15ClN4
- Molecular Weight: 226.70 g/mol
- IUPAC Name: 5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole; hydrochloride
- Canonical SMILES: C1C2CN(CC2CN1)C3=NC=CC=N3.Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes. Its structure allows it to fit into the active sites of enzymes, modulating their activity.
- Receptor Binding: It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that derivatives of pyrrole compounds exhibit promising anticancer activities. For example, studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The apoptotic effects were evaluated using assays such as resazurin and caspase activity assays, indicating that these compounds can effectively reduce cell viability in various cancer cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. Such activities are crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
Antioxidant properties have been noted in several studies involving pyrrole derivatives. The ability to scavenge free radicals contributes to their potential as therapeutic agents against oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-(Pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole | Pyridine ring instead of pyrimidine | Varies significantly from pyrimidine derivatives | Different enzyme inhibition profiles |
| Octahydropyrrolo[3,4-c]pyrrole Derivatives | Common core structure | Diverse biological activities | Variations in substituents lead to different properties |
Case Studies and Research Findings
- Cytotoxicity Studies: A series of synthesized pyrrole derivatives were screened for cytotoxic effects against HepG2 (liver cancer) and EACC (esophageal cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 100 µg/mL .
- Apoptotic Pathway Modulation: In a study exploring the apoptotic effects of pyrrole derivatives, compounds showed a dose-dependent increase in caspase activity, confirming their role in inducing apoptosis in cancer cells .
- Inflammatory Cytokine Inhibition: Research demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Subcritical water synthesis (used for thiazol-2-yl and N-benzoylthiourea derivatives) reduces reaction times and improves sustainability compared to traditional methods .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- 2-(Thiazol-2-yl)octahydropyrrolo[3,4-c]pyrrole derivatives exhibit moderate activity against bacterial (e.g., Staphylococcus aureus) and fungal strains (Candida albicans), as well as Mycobacterium tuberculosis H37Rv (MIC values: 8–32 µg/mL) .
- Pyrimidin-2-yl analog: No antimicrobial data is reported in the provided evidence, suggesting a gap in current research.
Central Nervous System (CNS) Modulation
- Disubstituted octahydropyrrolo[3,4-c]pyrroles (e.g., orexin receptor antagonists) are potent in treating insomnia by blocking orexin-induced wakefulness . These compounds often feature bulkier substituents (e.g., aryl groups) to enhance receptor affinity.
- Pyrimidin-2-yl analog : The pyrimidine group’s electron-deficient nature could theoretically modulate CNS targets, but specific orexin receptor activity is undocumented in the evidence.
Stability and Reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
